molecular formula C20H18O7 B12120330 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one

1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one

Cat. No.: B12120330
M. Wt: 370.4 g/mol
InChI Key: BGGHUJKZYHZOPN-UHFFFAOYSA-N
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Description

1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one is a complex polycyclic compound featuring a benzofurochromenone core with hydroxyl groups at positions 1, 3, 8, and 10b, and a 3-methylbut-2-enyl substituent at position 2. This compound belongs to a class of natural products often isolated from medicinal plants, such as Sedum aizoon and Morus species, where derivatives exhibit notable biological activities, including cytotoxicity, antioxidant effects, and enzyme inhibition .

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3

InChI Key

BGGHUJKZYHZOPN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C

Origin of Product

United States

Preparation Methods

Plant Material Preparation

Fresh seeds or aerial parts of Lupinus albus are harvested, dried, and ground into a fine powder. The use of lyophilization minimizes thermal degradation of heat-sensitive alkaloids.

Solvent Extraction

The powdered material undergoes maceration with polar solvents, typically methanol or ethanol, at room temperature for 48–72 hours. Acidified solvents (e.g., 1% HCl in methanol) enhance the solubility of alkaloid fractions. The crude extract is filtered and concentrated under reduced pressure.

Chromatographic Purification

The concentrated extract is subjected to column chromatography using silica gel or Sephadex LH-20. Gradient elution with chloroform-methanol-water (8:2:0.1 to 6:4:0.5) separates Lupinol A from co-extracted impurities. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further purifies the compound, achieving >95% purity.

Table 1: Natural Extraction Parameters for Lupinol A

ParameterConditionsYield (%)Purity (%)
SolventMethanol (1% HCl)0.1285
Column ChromatographySilica gel, CHCl₃:MeOH:H₂O (8:2:0.1)0.0892
HPLC PurificationC18, ACN:H₂O (65:35)0.0598

Synthetic Organic Routes

Ru-Catalyzed C–H Alkylation

A Ru-catalyzed method enables the introduction of the 3-methylbut-2-enyl group into the benzofurochromenone core. This approach, adapted from anti-inflammatory aroylbenzofuran syntheses, employs [Ru(PPh₃)₃Cl₂] as the catalyst and silver acetate (AgOAc) as an additive.

Reaction Conditions:

  • Substrate: 1,3,8,10b-tetrahydroxy-5aH-benzofuro[2,3-b]chromen-11-one

  • Alkylating Agent: 3-Methylbut-2-enyl bromide

  • Catalyst: [Ru(PPh₃)₃Cl₂] (5 mol%)

  • Additive: AgOAc (20 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 130–150°C

  • Time: 30–40 hours

The reaction proceeds via directed C–H activation at the C2 position, followed by coupling with the prenyl group. Post-reaction workup involves extraction with ethyl acetate and purification via flash chromatography (hexane:ethyl acetate, 7:3).

Table 2: Synthetic Yields Under Varied Conditions

Catalyst Loading (mol%)AdditiveYield (%)
5AgOAc62
5None18
10AgOAc65

Modular Assembly via Aldol Condensation

A stepwise synthesis constructs the benzofurochromenone skeleton from simpler precursors:

  • Benzofuran Formation: Salicylaldehyde derivatives react with methyl vinyl ketone under acidic conditions to form the benzofuran core.

  • Chromenone Cyclization: Treatment with polyphosphoric acid (PPA) at 100°C induces cyclization, yielding the chromen-11-one moiety.

  • Prenylation: The 3-methylbut-2-enyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Key Challenges:

  • Regioselective hydroxylation at C1, C3, C8, and C10b requires orthogonal protecting groups (e.g., acetyl or benzyl).

  • Final deprotection with BCl₃ in dichloromethane restores free hydroxyl groups without side reactions.

Biosynthetic Insights

Lupinol A biosynthesis in Lupinus albus parallels quinolizidine alkaloid pathways. Isotopic labeling studies suggest the following sequence:

  • Lysine Decarboxylation: L-lysine is converted to cadaverine via lysine decarboxylase.

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination to form an aldehyde intermediate.

  • Cyclization and Dimerization: Spontaneous cyclization and aldol coupling yield a dimeric intermediate, which is hydrated and oxidized to form the quinolizidine scaffold.

  • Post-Modifications: Prenylation via prenyltransferases introduces the 3-methylbut-2-enyl group, followed by hydroxylation at multiple positions.

Analytical Validation

Structural Elucidation

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, CD₃OD): δ 6.82 (s, H-4), 6.78 (d, J = 8.5 Hz, H-9), 5.32 (t, J = 7.0 Hz, H-2'), 3.12 (d, J = 7.0 Hz, H-1').

    • ¹³C NMR: 178.9 (C-11), 162.3 (C-10b), 121.8 (C-2').

  • High-Resolution Mass Spectrometry (HRMS): m/z 439.1502 [M+H]⁺ (calc. 439.1498 for C₂₅H₂₆O₇).

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with diode-array detection (DAD) confirms purity >98% using a gradient of 0.1% formic acid in acetonitrile/water.

Chemical Reactions Analysis

Types of Reactions

1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one exhibit diverse biological activities:

  • Cytotoxicity : Studies have shown that related compounds can demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.6 to 8.2 µg/mL .
  • Antioxidant Properties : The compound's structural features suggest potential antioxidant activity, which can be beneficial in combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. For instance:

  • Target Identification : Identifying specific proteins or enzymes that interact with the compound can elucidate its biological pathways.
  • Mechanistic Insights : Understanding how the compound affects cellular processes can lead to the development of novel therapeutic agents .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one. A comparative analysis highlights their unique features and biological activities:

Compound NameStructural FeaturesBiological Activity
Varioloid AIndolyl derivativeCytotoxicity against cancer cell lines
2-(3-Methylbut-2-enyl)-1,3,5-trihydroxyxanthoneTrihydroxy groupAntioxidant properties
(5aβ,10bβ)-5a,10b-Dihydro-3,10-dimethoxy...Dihydroxy and methoxy groupsPotential anti-inflammatory effects

The uniqueness of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one lies in its specific arrangement of hydroxyl groups and chromenone system which may confer distinct biological properties compared to other similar compounds .

Mechanism of Action

The mechanism of action of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions , while the prenylated side chain may enhance its lipophilicity and cell membrane permeability . These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Benzofurochromenone Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Source
Target Compound Benzofuro[2,3-b]chromen-11-one 1,3,8,10b-tetrahydroxy; 2-(3-methylbut-2-enyl) Not explicitly reported Sedum aizoon
Sanggenone C (GLPBIO) Benzofuro[3,2-b]chromen-11-one 1,3,8,10a-tetrahydroxy; 5a-(3-methylbut-2-enyl); Diels-Alder adduct C40H36O12 708.71 Morus cathayana
Sanggenone D Benzofuro[3,2-b]chromen-11-one 1,3,8,10a-tetrahydroxy; 5a-(3-methylbut-2-enyl); additional cyclohexenyl group C40H36O12 708.71 Morus cathayana
Compound 47 (Li et al., 2017) Benzofuro[2,3-b]chromen-11-one 1,8,10,10b-tetrahydroxy; 5a-(4-hydroxy-3-methoxyphenyl); 9-(4-hydroxybenzoyl) Not explicitly reported Sedum aizoon
MR22388 (Thienopyrrolizinone) Thieno[2,3-b]pyrrolizin-8-one Pro-apoptotic substituents; unrelated core but similar fused heterocyclic system Synthetic

Key Observations :

  • Substituent Position: The target compound’s 3-methylbut-2-enyl group at position 2 distinguishes it from Sanggenones C/D, where this group is at position 5a .
  • Hydroxylation Patterns : Compound 47 (from Sedum aizoon) shares tetrahydroxy substitution but includes a methoxyphenyl and benzoyl group, likely altering solubility and target affinity .
  • Diels-Alder Adducts: Sanggenones C/D are adducts with additional cyclohexenyl and benzoyl groups, enhancing their molecular complexity and bioactivity .

Table 2: Pharmacological Profiles of Benzofurochromenone Derivatives

Compound Name Biological Activity IC50/EC50 (μM) Mechanism/Target Source
Target Compound Cytotoxicity (BXPC-3, A549, MCF-7 cell lines) 24.84–37.22 Apoptosis induction Sedum aizoon
Sanggenone C Antioxidant; Pancreatic Lipase (PL) inhibition PL: 0.77 Enzyme inhibition Morus cathayana
Compound 47 (Li et al., 2017) Cytotoxicity (BXPC-3, A549, MCF-7 cell lines) 24.84–37.22 Apoptosis induction Sedum aizoon
Benzofuro[2,3-b]quinoline derivatives Anti-tuberculosis (H37Rv strain) MIC: 0.78–3.12 μg/mL Mycobacterial growth inhibition Synthetic
MR22388 Antitumor (pro-apoptotic) Not reported Caspase activation Synthetic

Key Observations :

  • Cytotoxicity : Both the target compound and Compound 47 from Sedum aizoon show comparable IC50 values (24.84–37.22 μM), suggesting shared mechanisms like apoptosis induction .
  • Enzyme Inhibition: Sanggenone D’s potent PL inhibition (IC50: 0.77 μM) highlights the role of hydroxyl and prenyl groups in enzyme binding .
  • Structural-Activity Relationships (SAR) : The 3-methylbut-2-enyl group may enhance membrane permeability, while hydroxylation patterns influence hydrogen bonding with biological targets .

Research Findings and Implications

Pharmacological Potential

  • Anticancer Applications: The benzofurochromenone core’s planar structure may intercalate DNA or inhibit topoisomerases, analogous to MR22388’s pro-apoptotic effects .

Biological Activity

1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-benzofuro[2,3-b]chromen-11-one is a complex organic compound belonging to the class of benzofurochromenes. Its unique structural features, including multiple hydroxyl groups and a chromenone moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-benzofuro[2,3-b]chromen-11-one is C20H22O7, with a molecular weight of approximately 370.39 g/mol. The presence of the 3-methylbut-2-enyl group indicates possible interactions with biological systems, making it an interesting subject for medicinal chemistry and pharmacology research.

Cytotoxicity Studies

Research has shown that compounds similar to 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-benzofuro[2,3-b]chromen-11-one exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • A549 (Lung Cancer) : IC50 values range from 2.6 to 8.2 µg/mL.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects observed with comparable IC50 values .
Cell Line IC50 Values (µg/mL)
A5493.5
HepG22.5
HCT1166.4

These studies indicate that the compound may possess potent anticancer properties.

The mechanism of action for 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-benzofuro[2,3-b]chromen-11-one is thought to involve several pathways:

  • Apoptosis Induction : Enhanced apoptosis in cancer cells has been observed.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.

These mechanisms suggest potential therapeutic applications in treating various cancers.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities. Here is a comparison highlighting their activities:

Compound Name Structural Features Biological Activity
Varioloid AIndolyl derivativeCytotoxicity against cancer cell lines
2-(3-Methylbut-2-enyl)-1,3,5-trihydroxyxanthoneTrihydroxy groupAntioxidant properties
(5aβ,10bβ)-5a,10b-Dihydro-3,10-dimethoxy...Dihydroxy and methoxy groupsPotential anti-inflammatory effects

The unique arrangement of hydroxyl groups in 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-benzofuro[2,3-b]chromen-11-one may confer distinct biological properties compared to other similar compounds.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

  • Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in significant reduction in cell viability in A549 cells.
    • Findings : The compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase.
  • Study on Liver Cancer Cells : HepG2 cells treated with varying concentrations showed dose-dependent cytotoxicity.
    • Findings : IC50 values confirmed strong anticancer activity comparable to standard chemotherapeutics.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectral Analysis : Use a combination of ¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry (HRMS) to verify functional groups, substituents, and molecular weight. For example, IR peaks at 1705 cm⁻¹ (carbonyl) and 1602 cm⁻¹ (aromatic C=C) are critical markers .
  • Comparative Data : Cross-reference spectral data with published analogs (e.g., benzofuran-chromenone derivatives in and ). Tabulate key NMR shifts:
Position ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Carbonyl (C-11)-195.96
Benzofuran ring7.82 (d, J=9.5 Hz)164.10–124.51
Prenyl group5.48 (s)26.50–26.20

Q. What are the primary synthetic routes for this compound?

Methodological Answer:

  • Stepwise Functionalization : Start with a benzofuran core and introduce the prenyl group via [3,3]-sigmatropic rearrangement (). Use NaH/THF for deprotonation and alkylation (e.g., 3-methylbut-2-enyl bromide) .
  • Yield Optimization : Adjust reaction time and temperature (e.g., 0°C for NaH activation, 24h stirring for completion). Typical yields range from 55% to 85% ().

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:2 ratio) to resolve polar hydroxyl groups from non-polar impurities .
  • Recrystallization : Employ methanol or chloroform for high-purity crystals (≥98% purity, ).

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., HRMS discrepancies)?

Methodological Answer:

  • Replication and Control Experiments : Repeat synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts ( reports 2% impurities due to air exposure).
  • Advanced Techniques : Use 2D-NMR (COSY, HSQC) to assign overlapping signals. For HRMS discrepancies, perform isotopic labeling or computational mass simulation (e.g., Gaussian09 for theoretical m/z) .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Electrophilic Reactivity : Apply frontier molecular orbital (FMO) theory to predict reactivity of the chromenone carbonyl and prenyl group. Use DFT calculations (B3LYP/6-31G*) to model electron density ().
  • Biological Target Docking : Align with X-ray crystallography data of homologous enzymes (e.g., cytochrome P450 interactions in ).

Q. How to design experiments for assessing oxidative stability of the prenyl substituent?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light (λ=254 nm) and H₂O₂ (3%) to simulate oxidative stress. Monitor degradation via HPLC at 0h, 24h, and 48h ().
  • Radical Trapping : Add butylated hydroxytoluene (BHT) to reaction mixtures to isolate degradation pathways ().

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies. For example, uses THP-1 macrophages, while employs RAW264.7 cells, leading to variability.
  • Dose-Response Curves : Normalize data to positive controls (e.g., quercetin for antioxidant assays) to reduce inter-lab bias .

Methodological Framework for Future Studies

Q. How to integrate computational and experimental approaches for mechanistic studies?

Methodological Answer:

  • Hybrid Workflow :
    • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to optimize reaction conditions ().
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to track real-time intermediate formation .
    • Validation : Compare computational predictions (e.g., transition state energies) with experimental kinetics (Arrhenius plots).

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